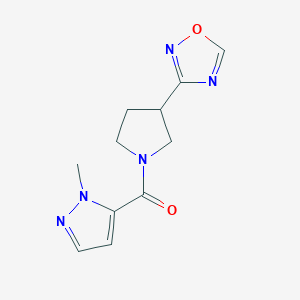

(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a 1,2,4-oxadiazole ring, and a 1-methyl-1H-pyrazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The 1,2,4-oxadiazole ring is a versatile scaffold that has been used in the design of various biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring, the 1,2,4-oxadiazole ring, and the 1-methyl-1H-pyrazole ring in separate steps, followed by their coupling . The exact synthetic route would depend on the specific reaction conditions and the availability of starting materials .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of the pyrrolidine, 1,2,4-oxadiazole, and 1-methyl-1H-pyrazole rings . Computational studies could provide important structural insights, such as the binding mode of the compound to its target .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. For example, the pyrrolidine ring could undergo reactions typical of nitrogen heterocycles, while the 1,2,4-oxadiazole ring could participate in reactions characteristic of oxadiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the pyrrolidine, 1,2,4-oxadiazole, and 1-methyl-1H-pyrazole rings could affect its solubility, stability, and reactivity .Scientific Research Applications

Antimicrobial and Antimycobacterial Activity

Compounds synthesized from pyridine derivatives, including structures related to "(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone", have demonstrated significant antimicrobial and antimycobacterial activities. These findings suggest the potential utility of these compounds in combating microbial infections and tuberculosis (R.V.Sidhaye et al., 2011).

Anticancer and Antimicrobial Agents

Recent studies have focused on the synthesis of new derivatives incorporating the (1H-pyrazol-4-yl)methanone moiety for their potential anticancer and antimicrobial properties. These compounds, through molecular docking studies, have shown promising activity against cancer cell lines and pathogenic strains, highlighting their potential as therapeutic agents in cancer treatment and infection control (Kanubhai D. Katariya et al., 2021).

Synthesis and Biological Activity of Derivatives

The exploration of isoxazole, 1, 2, 4‐Oxadiazole, and (1H‐Pyrazol‐4‐yl)‐methanone oxime derivatives from N‐Hydroxy‐1H‐pyrazole‐4‐carbimidoyl chloride has yielded novel compounds with assessed antibacterial activity. Such research underscores the versatility of the core structure in generating biologically active molecules (Bhavanarushi Sangepu et al., 2016).

Antimicrobial Activity of Pyrazoline Derivatives

A series of compounds featuring the (pyridin-4-yl)methanone group attached to various pyrazoline derivatives have been synthesized and tested for their antimicrobial efficacy. These studies demonstrate that certain modifications can enhance antimicrobial activity, suggesting a path for the development of new antimicrobial agents (Satyender Kumar et al., 2012).

In Silico Drug-likeness and Microbial Investigation

Research involving the synthesis of dihydropyrrolone conjugates and their subsequent analysis for drug-likeness, antimicrobial, and antimycobacterial activities has opened new avenues for the development of potential drug candidates. This approach combines synthetic chemistry with computational methods to predict the efficacy and safety of new compounds (K. Pandya et al., 2019).

Mechanism of Action

Target of Action

The primary target of the compound 3-[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole, also known as (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone, is currently unknown

Result of Action

The molecular and cellular effects of 3-[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole’s action are currently unknown . These effects would be dependent on the compound’s specific targets and mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole . These factors could include temperature, pH, and the presence of other molecules in the environment.

Future Directions

properties

IUPAC Name |

(2-methylpyrazol-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c1-15-9(2-4-13-15)11(17)16-5-3-8(6-16)10-12-7-18-14-10/h2,4,7-8H,3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBTVEZRLSNVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)N2CCC(C2)C3=NOC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2567535.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2567540.png)